β-CFT
描述
WIN35428, also known as methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a stimulant drug used primarily in scientific research. It is a phenyltropane-based dopamine reuptake inhibitor and is structurally derived from cocaine. This compound is known for its high potency, being 3-10 times more potent than cocaine, and its longer duration of action .
科学研究应用
WIN35428 在科学研究中具有广泛的应用:
化学: 它用于研究新型配体与多巴胺转运蛋白的结合。
生物学: WIN35428 的放射性标记形式用于绘制大脑中多巴胺转运蛋白的分布图。
作用机制
WIN35428 作为多巴胺再摄取抑制剂起作用。它与多巴胺转运蛋白结合,阻止多巴胺被重新摄取到突触前神经元中。这导致突触间隙中多巴胺水平升高,增强了多巴胺能神经传递。 该化合物对血清素转运蛋白也具有一定亲和力,尽管其主要靶标是多巴胺转运蛋白 .
准备方法
WIN35428 的合成涉及多个步骤,从前体甲基古柯碱开始。关键步骤包括:
与对氟苯基溴化镁反应: 此步骤引入氟苯基基团。
工业生产方法通常涉及使用高纯度试剂和受控反应条件,以确保最终产品的均匀性和质量。
化学反应分析
WIN35428 经历各种化学反应,包括:
氧化: 此反应可用于修饰化合物上的官能团。
还原: 此反应可用于还原特定的官能团,从而改变化合物的性质。
由这些反应形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
WIN35428 在结构上类似于其他苯基托品类化合物,例如:
可卡因: 两种化合物都抑制多巴胺再摄取,但 WIN35428 效力更强,作用时间更长。
哌甲酯: 该化合物也抑制多巴胺再摄取,但具有不同的化学结构和药代动力学特征。
吗啉胍: 另一种具有不同结构和临床用途的多巴胺再摄取抑制剂.
WIN35428 的独特性在于其高效力和长时间的作用,使其成为科学研究中宝贵的工具。
属性
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQENMLDRCTO-YJNKXOJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50370-56-4 | |
Record name | Win 35428 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50370-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WIN-35428 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZT6KJ947T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: WIN 35,428 is a potent and selective dopamine transporter (DAT) inhibitor. [, , , ] It binds to the DAT, preventing the reuptake of dopamine from the synapse back into the presynaptic neuron. [, , , , , ] This leads to an increased concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. [, , , , , , , , ]
A: * Molecular Formula: C17H20FNO2* Molecular Weight: 293.34 g/mol [] * Spectroscopic Data: While specific spectroscopic details are not provided in the research, WIN 35,428 is a phenyltropane derivative with a carbomethoxy group at the 2β position and a 4-fluorophenyl group at the 3β position. [, ]
A: The provided research focuses on WIN 35,428's role as a DAT ligand and does not indicate any inherent catalytic properties. [, , , , , , , , ] Its primary application is as a pharmacological tool for investigating dopaminergic neurotransmission and the role of DAT in various neurological and psychiatric conditions. [, , , , , , , , ]
A: While the provided research does not explicitly detail computational chemistry studies on WIN 35,428, it mentions that structural variations of tropane analogs can significantly impact their affinity for different monoamine transporters. [] This suggests that computational modeling and structure-activity relationship (SAR) studies could be valuable for understanding and predicting the binding affinities of WIN 35,428 analogs.
A: Modifications to the WIN 35,428 structure can significantly alter its activity, potency, and selectivity. [, , ] For example, replacing the tropane ring with a piperidine ring significantly reduces binding affinity for the DAT. [] Introducing a hydroxyl or acetoxy group at the 2′ position enhances binding potency compared to cocaine, while an iodo group at the 4′ position decreases it. [] Furthermore, N-substitutions on the tropane nitrogen can impact affinity for the dopamine transporter and muscarinic M1 receptors, affecting its behavioral profile. []
ANone: The research provided does not delve into specific formulation strategies or stability data for WIN 35,428 under various conditions.
ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on SHE regulations.
A: In vitro studies demonstrate that WIN 35,428 potently inhibits dopamine uptake in rat striatal synaptosomes and transfected cells expressing the human DAT. [, , , ] In vivo studies show that WIN 35,428 increases extracellular dopamine levels in the nucleus accumbens of rats, indicating its ability to enhance dopaminergic neurotransmission in a living brain. [, , ]
ANone: The provided research does not discuss specific resistance mechanisms or cross-resistance profiles for WIN 35,428.
ANone: The research provided primarily focuses on the pharmacological characterization of WIN 35,428 and does not provide detailed information regarding its toxicity or long-term effects.
ANone: The provided research does not mention specific drug delivery or targeting strategies for WIN 35,428.
ANone: Several analytical methods have been employed to characterize and quantify WIN 35,428, including:
- Radioligand binding assays: These assays utilize radiolabeled forms of WIN 35,428, such as [3H]WIN 35,428, to assess its binding affinity for the DAT in various tissues and cell lines. [, , , , , , , , , , , , , ]
- Autoradiography: This technique allows for the visualization and quantification of radioligand binding sites, including those targeted by WIN 35,428, in tissue sections. [, ]
- High-performance liquid chromatography (HPLC): This method separates WIN 35,428 from other compounds in a mixture, allowing for its purification and quantification. [, ]
ANone: The provided research primarily focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its environmental impact or degradation pathways.
ANone: The provided research does not discuss specific studies on the dissolution or solubility of WIN 35,428.
A: The provided research predominantly presents results obtained using established and validated analytical methods, such as radioligand binding assays and autoradiography, without delving into specific validation details. [, , , , , , , , , , , , , ]
ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not provide information on specific quality control and assurance measures related to its development, manufacturing, or distribution.
ANone: The provided research does not address the immunogenicity or potential immunological responses associated with WIN 35,428.
A: While the research primarily focuses on WIN 35,428's interaction with the dopamine transporter, it acknowledges that structural variations of tropane analogs can influence their affinity for serotonin and norepinephrine transporters. [] This suggests that WIN 35,428 might interact with other monoamine transporters to varying degrees, requiring further investigation.
ANone: The provided research does not mention any specific effects of WIN 35,428 on drug-metabolizing enzymes.
ANone: The provided research focuses on the pharmacological and neurochemical aspects of WIN 35,428 and does not provide information on its biocompatibility or biodegradability.
ANone: Yes, several alternative dopamine transporter inhibitors exist, each with its own pharmacological profile and potential applications. Some examples include:
- Cocaine: A naturally occurring alkaloid with potent DAT inhibitory activity, often used as a reference compound in pharmacological studies. [, , , , , , ]
- RTI-55: A highly potent and selective DAT inhibitor with a long duration of action, making it suitable for studying the long-term effects of DAT blockade. [, , ]
- GBR 12909: A selective DAT inhibitor with high affinity for the transporter, often used in behavioral and neurochemical studies. [, , , , , , ]
ANone: The provided research primarily focuses on the scientific aspects of WIN 35,428 and does not offer specific strategies for its recycling or waste management. As a potent pharmaceutical compound, proper handling, storage, and disposal are crucial to minimize potential environmental or health risks. Consulting relevant safety data sheets and adhering to established laboratory waste management protocols are essential for responsible use and disposal.
ANone: Research on WIN 35,428 can be facilitated by various resources and infrastructure, including:
- Specialized research facilities: Laboratories equipped for neurochemical analysis, cell culture, animal studies, and imaging techniques, such as positron emission tomography (PET), are essential for comprehensive investigation. [, , , , , , , , , ]
- Analytical instruments: Equipment like HPLC systems, liquid scintillation counters, and autoradiography systems are crucial for characterizing, quantifying, and visualizing WIN 35,428 and its effects. [, , , ]
- Biological materials: Access to rodent and human brain tissue, as well as cell lines expressing the DAT, is necessary for conducting in vitro and ex vivo experiments. [, , , , , , , , ]
A: WIN 35,428 emerged as a valuable pharmacological tool in the late 20th century, contributing significantly to our understanding of dopamine transporter function and its role in various neurological and psychiatric conditions. The development and characterization of radiolabeled forms, like [3H]WIN 35,428, were instrumental in facilitating binding studies and enabling the exploration of DAT density and distribution in the brain. [] Moreover, research on WIN 35,428 and its analogs has provided crucial insights into the structural features that govern ligand binding to the DAT, paving the way for the development of more selective and potent DAT inhibitors. [, , ]
ANone: Research on WIN 35,428 extends beyond pharmacology and neuroscience, fostering collaborations and applications across various disciplines, including:
- Medicinal chemistry: SAR studies on WIN 35,428 analogs contribute to the design and development of novel therapeutic agents targeting the DAT for conditions like Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. [, ]
- Imaging sciences: Development of PET radioligands based on the WIN 35,428 scaffold has enabled the in vivo visualization and quantification of DAT availability in the living brain, providing insights into the pathophysiology of various disorders and aiding in the development of novel diagnostic and therapeutic strategies. [, , , , , , ]
- Behavioral neuroscience: WIN 35,428 serves as a vital tool for dissecting the neural circuits and mechanisms underlying complex behaviors, such as reward, motivation, and addiction, by selectively manipulating dopaminergic neurotransmission. [, , , ]
- Psychiatry and psychology: Understanding the role of DAT in modulating dopamine levels and its impact on behavior, cognition, and emotion is crucial for developing effective treatments for conditions like depression, anxiety, and schizophrenia. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。